molecular formula C12H9BrO2S B1607159 Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- CAS No. 95184-61-5

Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-

Cat. No. B1607159
CAS RN: 95184-61-5
M. Wt: 297.17 g/mol
InChI Key: KTBNPLQVESJLHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored to prepare this compound. Notably, researchers have employed bromothiophene derivatives and anisoyl chloride as key starting materials. The synthesis typically involves condensation reactions, followed by purification steps to obtain the desired product .


Chemical Reactions Analysis

The chemical reactivity of Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- lies in its carbonyl group. It can participate in various reactions, including nucleophilic additions, acylations, and reductions. Researchers have investigated its behavior in diverse contexts, leading to the discovery of novel derivatives and potential applications .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data sheets (MSDS) are available for reference .

properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c1-15-9-4-2-8(3-5-9)12(14)10-6-7-11(13)16-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBNPLQVESJLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305457
Record name Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95184-61-5
Record name Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cold (0°-5° C.) solution of 2-bromothiophene (32.6 g, 0.2 mol) and p-methoxybenzoyl chloride (34.1 g, 0.2 mol) in methylene chloride was added anhydrous stannic chloride (52 g, 0.2 mol) dropwise over about one hour. When addition was complete, the cooling bath was removed and the solution was stirred for an additional two hours. A solution of water (90 mL) and concentrated hydrochloric acid (10 mL) was added dropwise and the layers were separated. The organic layer was washed with water, saturated sodium chloride solution and dried (MgSO4). Removal of the solvent in vacuo and collection of the slide with the aid of hexane gave 48.5 g, of gray powder, m.p. 97°-99° C. A sample was recrystallized from ligroin for analysis.
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32.6 g
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stannic chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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